DL-Propargyl-cysteine is a synthetic derivative of cysteine, notable for its propargyl group, which enhances its reactivity and potential applications in various biochemical contexts. This compound serves as a precursor for hydrogen sulfide generation, offering a gentler alternative to traditional sulfide salts in biological systems. The unique structure of DL-Propargyl-cysteine allows it to participate in diverse chemical reactions, making it a valuable tool in medicinal chemistry and biochemistry.
DL-Propargyl-cysteine is synthesized from L-cysteine through the reaction with propargyl bromide. This compound falls under the classification of amino acids and thiol compounds, specifically categorized as a cysteine derivative due to the presence of the thiol (-SH) group alongside the propargyl functional group. Its ability to release hydrogen sulfide (H2S) upon hydrolysis positions it within the realm of bioactive compounds with potential therapeutic applications.
The synthesis of DL-Propargyl-cysteine typically involves the following steps:
A notable method described involves reacting L-cysteine with propargyl bromide in a solvent system that allows for efficient product formation and subsequent purification via crystallization techniques .
DL-Propargyl-cysteine possesses a molecular formula of C₅H₇N₁O₂S. The structural representation includes:
The presence of the propargyl moiety introduces unique steric and electronic properties that enhance its reactivity compared to standard cysteine.
DL-Propargyl-cysteine participates in various chemical reactions, particularly involving thiol-alkyne click chemistry. Key reactions include:
The mechanism by which DL-Propargyl-cysteine exerts its effects primarily revolves around its ability to release hydrogen sulfide. Upon hydrolysis, the compound generates H2S, which acts as a signaling molecule involved in various physiological processes such as vasodilation, neurotransmission, and cytoprotection.
These properties make DL-Propargyl-cysteine suitable for various laboratory applications where stability and reactivity are crucial.
DL-Propargyl-cysteine has several significant applications in scientific research:
DL-Propargyl-cysteine acts primarily as a substrate and modulator of cystathionine-γ-lyase (CSE), one of three key enzymes responsible for endogenous H₂S biosynthesis. SPRC is metabolized by CSE, leading to sustained release of H₂S in tissues. This distinguishes it from fast-releasing donors like NaHS (sodium hydrosulfide), which generates transient H₂S peaks. The sustained H₂S release mediates multiple cytoprotective effects [3] [4]:
Table 1: Key H₂S-Mediated Effects of DL-Propargyl-Cysteine (SPRC)
Biological Process | Target/Mechanism | Functional Outcome | Experimental Evidence |
---|---|---|---|
H₂S Production | CSE substrate & activator | ↑ Endogenous H₂S (plasma & tissues) | ↑ Plasma H₂S in mice/rats [3] [6] |
Vascular Function | KATP activation; VEGF upregulation | Vasodilation; Improved perfusion; Angiogenesis | Enhanced capillary density in infarcted hearts [4] |
Mitochondrial Protection | Inhibition of mPTP; ↑ ATP synthesis | ↓ ROS; Maintained ΔΨm; ↓ Apoptosis | ↓ Cytochrome c release in cardiomyocytes [5] |
Calcium Homeostasis | Modulation of L-type Ca²⁺ channels; SERCA | ↓ Cytosolic Ca²⁺ overload | Improved contractility in HF models [5] [6] |
Anti-Apoptosis | ↓ Caspase-3/9 activation; ↑ Bcl-2/Bcl-xL | Preservation of cell viability | ↓ TUNEL+ cells in heart/kidney models [5] [8] |
SPRC potently activates the Nuclear factor erythroid 2–related factor 2 (Nrf2) pathway, a master regulator of cellular antioxidant defenses. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1) and targeted for ubiquitination and degradation. SPRC disrupts this interaction, enabling Nrf2 stabilization and nuclear translocation [2] [4].
Within the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous genes encoding phase II detoxifying and antioxidant enzymes. SPRC treatment consistently demonstrates upregulation of:
This coordinated induction creates a robust cellular shield against oxidative insults like lipid peroxidation, protein carbonylation, and DNA damage [2] [4].
The primary molecular mechanism underlying SPRC-induced Nrf2 activation involves cysteine sulfhydrylation of Keap1. Keap1 possesses highly reactive cysteine residues (notably Cys151, Cys273, and Cys288) that act as redox sensors. H₂S derived from SPRC metabolism, or potentially reactive sulfur species (RSS) like hydropersulfides (RSSH), modifies these critical cysteine thiols (-SH) to form persulfides (-SSH) or other oxidized species [1] [4].
This chemical modification induces a conformational change in Keap1, disrupting its ability to bind and ubiquitinate Nrf2. Consequently, newly synthesized Nrf2 escapes degradation, accumulates in the cytoplasm, and translocates to the nucleus. Nuclear translocation involves Nrf2 dimerization with small Maf proteins and co-factor recruitment (e.g., CBP/p300) to transactivate ARE-driven genes. SPRC enhances this entire sequence – Keap1 modification, Nrf2 stabilization, nuclear import, and ARE binding – providing sustained antioxidant defense [1] [2].
SPRC exerts significant anti-inflammatory effects predominantly mediated by its CSE-dependent H₂S release. H₂S modulates key inflammatory signaling pathways and transcription factors:
Table 2: Anti-Inflammatory Effects of SPRC via H₂S
Inflammatory Pathway/Mediator | Effect of SPRC/H₂S | Functional Consequence | Disease Model Evidence |
---|---|---|---|
NF-κB Signaling | ↓ IKK activation; ↓ IκBα degradation; ↓ p65 nuclear translocation | ↓ Transcription of pro-inflammatory genes | Atherosclerosis [2]; Pancreatitis [4] |
IL-6 Production | ↓ mRNA & protein expression | ↓ Hepcidin; Improved iron metabolism; ↓ Acute phase response | Anemia of Inflammation [3] [7] |
TNF-α Production | ↓ mRNA & protein expression | ↓ Systemic inflammation; ↓ Cytotoxicity | Myocardial Injury [5]; Atherosclerosis [2] |
JAK2/STAT3 (Inflammatory) | ↓ Phosphorylation (IL-6-induced) | ↓ Hepcidin transcription; Improved iron availability | Anemia of Inflammation [3] |
Adhesion Molecules (VCAM-1/ICAM-1) | ↓ Endothelial expression | ↓ Leukocyte adhesion & recruitment | Atherosclerosis [2] |
Chemokines (e.g., MCP-1) | ↓ Expression | ↓ Monocyte/Macrophage infiltration | Atherosclerosis [2]; Renal Injury [8] |
SPRC/H₂S demonstrates complex and context-dependent modulation of major kinase signaling pathways, crucial for cell survival, proliferation, and inflammation:
Table 3: SPRC Modulation of Key Kinase Signaling Pathways
Signaling Pathway | Key Components Modulated by SPRC/H₂S | Effect | Functional Outcome |
---|---|---|---|
PI3K/Akt | ↑ Akt phosphorylation (Ser473) | Activation | Anti-apoptosis; eNOS activation; Nrf2 activation |
↓ PTEN activity (via sulfhydration?) | Indirect PI3K/Akt activation | Enhanced survival signals | |
ERK1/2 (MAPK) | ↑ Phosphorylation (Context-dependent) | Often Activation | Cell survival/proliferation; Nrf2 activation |
JNK (MAPK) | ↓ Phosphorylation (Inflammatory/stress models) | Inhibition | ↓ Apoptosis; ↓ Inflammation |
p38 (MAPK) | ↓ Phosphorylation (Inflammatory/stress models) | Inhibition | ↓ VSMC proliferation/migration; ↓ Cytokine production |
Gp130/JAK2/STAT3 | ↑ gp130 (S782) & JAK2 phosphorylation; ↑ gp130-STAT3 binding; ↑ STAT3 (Y705) phosphorylation & nuclear translocation | Activation (Cardiac) | Transcription of Bcl-2, Bcl-xL, Mcl-1, Survivin, MnSOD; Cardioprotection |
The biochemical actions of DL-Propargyl-cysteine converge on enhancing cellular resilience against oxidative and inflammatory damage. Its core mechanism – sustained CSE-dependent H₂S release – orchestrates a multi-faceted defense involving direct radical scavenging, Nrf2-driven transcriptional programs, suppression of NF-κB/STAT3-mediated inflammation, and strategic modulation of key kinase cascades (PI3K/Akt, MAPKs, gp130/JAK/STAT3). These interconnected pathways position SPRC as a compelling candidate for modulating pathologies rooted in oxidative stress and chronic inflammation.
CAS No.: 2697-85-0
CAS No.: 101-87-1
CAS No.: 210230-40-3
CAS No.: 11104-40-8
CAS No.: 1239908-48-5
CAS No.: